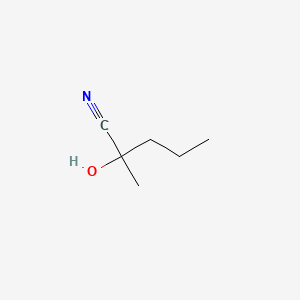

2-Hydroxy-2-methylpentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

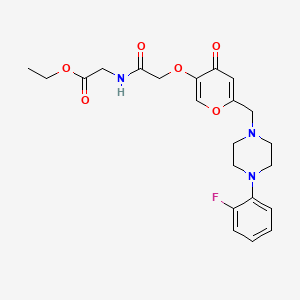

2-Hydroxy-2-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is optically active and can be produced using specific enzymes such as hydroxynitrile lyase from Manihot esculenta .

Aplicaciones Científicas De Investigación

2-Hydroxy-2-methylpentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound’s optically active form can be used to study enzyme-catalyzed reactions and stereochemistry.

Medicine: It serves as a precursor for the synthesis of various medicinal compounds.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules

Mecanismo De Acción

Target of Action

Nitriles, the class of organic compounds to which 2-hydroxy-2-methylpentanenitrile belongs, are known to interact with various biological targets depending on their structure and functional groups .

Mode of Action

The mode of action of this compound involves its interaction with its targets. As a nitrile, it can undergo various chemical reactions, such as addition and substitution reactions . For instance, aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce a hydroxynitrile . In the case of this compound, it is formed from the reaction of propanone (a ketone) with hydrogen cyanide .

Biochemical Pathways

Nitriles and their derivatives are known to participate in various biochemical pathways, influencing the synthesis and degradation of many biomolecules .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its molecular structure and physicochemical properties such as molecular weight and solubility . This compound has a molecular weight of 113.158 Da , which may influence its absorption and distribution in the body.

Result of Action

The interaction of nitriles with biological targets can lead to various cellular responses, depending on the specific target and the cellular context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature .

Safety and Hazards

2-Hydroxy-2-methylpentanenitrile is harmful if swallowed and causes serious eye damage. It is also suspected of damaging the unborn child. If swallowed, it is advised to rinse the mouth and not induce vomiting. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

The future directions of 2-Hydroxy-2-methylpentanenitrile research could involve exploring its synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . This could lead to the development of new multicomponent strategies complying with Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Análisis Bioquímico

Biochemical Properties

2-Hydroxy-2-methylpentanenitrile is involved in biochemical reactions as a cyanohydrin . Cyanohydrins are compounds with both a hydroxy (-OH) and cyanide (-CN) functional group . The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate .

Molecular Mechanism

The molecular mechanism of this compound involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds . In this two-step process, the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate. This intermediate then quickly reacts with a proton to form a 2-hydroxynitrile compound .

Métodos De Preparación

2-Hydroxy-2-methylpentanenitrile can be synthesized through several methods:

From Aldehydes and Ketones: This compound can be prepared by the addition of hydrogen cyanide to aldehydes or ketones.

From Halogenoalkanes: Halogenoalkanes can be converted to nitriles by heating them with sodium or potassium cyanide in ethanol.

Análisis De Reacciones Químicas

2-Hydroxy-2-methylpentanenitrile undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen cyanide for nucleophilic addition, phosphorus pentoxide for dehydration, and various reducing agents for reduction reactions .

Comparación Con Compuestos Similares

2-Hydroxy-2-methylpentanenitrile can be compared with other cyanohydrins such as:

2-Hydroxy-2-methylpropanenitrile: Similar in structure but with a different alkyl group.

2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of an alkyl group.

2-Hydroxy-2-methylbutanenitrile: Differs by one carbon in the alkyl chain.

The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .

Propiedades

IUPAC Name |

2-hydroxy-2-methylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTBWZRLSYDMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602462.png)

![5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2602464.png)

![N-Ethyl-N-[2-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2602465.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)